Elevated Basicity vs Unsubstituted 1‑Naphthylamine: pKa Modulation by the 4‑Methyl Group
The conjugate acid of 4‑methylnaphthalen‑1‑amine exhibits a predicted pKa of 4.63 ± 0.10, compared with the experimentally determined pKa of 3.92 for unsubstituted 1‑naphthylamine at 25 °C [1]. The +0.71 unit increase in pKa corresponds to an approximately 5‑fold enhancement in basicity, attributable to the electron‑donating effect of the 4‑methyl substituent [2]. This difference is large enough to influence protonation state under physiological or mildly acidic conditions, potentially altering binding interactions and solubility‑pH profiles in medicinal chemistry applications .
| Evidence Dimension | Conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | 4.63 ± 0.10 (predicted) |
| Comparator Or Baseline | 1‑Naphthylamine: pKa = 3.92 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ +0.71 (target more basic by ≈5‑fold) |
| Conditions | Target: in silico prediction (Chemicalbook); Comparator: UV spectrophotometric determination in aqueous solution at 25 °C (Dean, 1973) |
Why This Matters
A 5‑fold difference in basicity can shift the predominant ionization species at a given pH, impacting solubility, membrane permeability, and receptor‑ligand interactions in biological assays.
- [1] J. Dean, Groundwater Chemicals Desk Reference, 1-Naphthylamine pKa 3.92 at 25 °C, Taylor & Francis, 2007. View Source
- [2] A. Fischer, G. J. Sutherland, R. D. Topsom, J. Vaughan, J. Chem. Soc., 1965, 5948-5953 (general naphthylamine basicity framework). View Source
